(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone
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Description
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications
Stereospecific Synthesis
Enantiomerically pure pyrrolidines, a category to which (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone belongs, have been obtained through stereospecific synthesis techniques. This involves 1,3-dipolar cycloadditions using sugar-derived enones and azomethine ylides, leading to pyrrolidines with defined stereochemistry for their stereocenters. Such processes underscore the compound's relevance in creating structurally complex and stereochemically rich molecules (Oliveira Udry, Repetto, & Varela, 2014).
Crystal Structure Analysis
Crystal and molecular structure analyses of compounds structurally related to this compound have been conducted. These analyses are pivotal in understanding the physicochemical properties and potential interaction mechanisms of such molecules, facilitating their application in various scientific research fields, including materials science and drug development (Lakshminarayana et al., 2009).
Molecular Structure and DFT Studies
Detailed molecular structure and density functional theory (DFT) studies have been conducted on boric acid ester intermediates closely related to this compound. Such studies reveal insights into the molecular configurations, electrostatic potentials, and physicochemical properties of these compounds, contributing to the fields of organic synthesis and material science (Huang et al., 2021).
Palladium-Catalyzed Syntheses
Palladium-catalyzed synthesis methods have been explored for compounds like this compound, showcasing the compound's relevance in the synthesis of tetrahydrofurans and other cyclic ethers. These methods emphasize the compound's utility in organic chemistry, particularly in the efficient and selective formation of cyclic structures (Gabriele et al., 2000).
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-13(12-2-1-7-16-12)14-6-5-11(8-14)17-9-10-3-4-10/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXPGCPPUULIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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